Oxane-2-carbohydrazide

説明

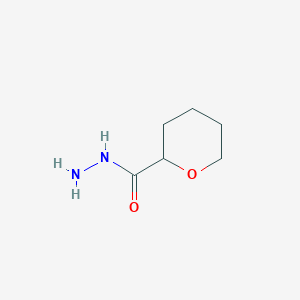

Oxane-2-carbohydrazide is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of hydrazine and is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white solid appearance and solubility in water.

準備方法

Synthetic Routes and Reaction Conditions: Oxane-2-carbohydrazide can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with hydrazine hydrate. The reaction typically occurs under controlled conditions, with the slow evaporation method being used to culture its single crystal .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting dialkyl carbonate (such as dimethyl carbonate) with hydrazine. This method is preferred due to its efficiency and the high purity of the resulting product . The reaction involves two steps: first, the formation of methylhydrazinocarboxylate and methanol, followed by the addition of hydrazine to produce this compound through crystallization, filtration, and drying .

化学反応の分析

Types of Reactions: Oxane-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

**Common Reagents

生物活性

Oxane-2-carbohydrazide, a derivative of carbohydrazide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its unique oxane structure combined with a carbohydrazide moiety. The molecular formula is , with a molecular weight of approximately 224.26 g/mol. Its structural features contribute to its pharmacological potential.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. Research by Al-Wahaibi et al. (2020) highlights the effectiveness of carbohydrazide derivatives in combating bacterial infections, suggesting that this compound may share similar properties .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Al-Wahaibi et al. |

| Escherichia coli | 18 | Al-Wahaibi et al. |

| Pseudomonas aeruginosa | 17 | Al-Wahaibi et al. |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of carbohydrazide can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds containing the carbohydrazide scaffold have demonstrated effectiveness against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Carbohydrazide Derivatives

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Sattari Alamdar et al. |

| HeLa (Cervical Cancer) | 10 | Sattari Alamdar et al. |

| A549 (Lung Cancer) | 15 | Sattari Alamdar et al. |

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have documented the application of this compound in pharmacological research:

- Case Study 1: A study on the synthesis and evaluation of antibacterial activity revealed that derivatives of this compound exhibited enhanced efficacy compared to standard antibiotics against resistant bacterial strains.

- Case Study 2: In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

科学的研究の応用

Pharmaceutical Applications

Oxane-2-carbohydrazide has been identified as a promising compound in pharmaceutical research, particularly in the development of anticancer agents. Its structural properties allow it to interact with biological molecules, leading to various therapeutic effects.

Antitumor Activity

Research has demonstrated that this compound exhibits cytotoxic effects on human lung cancer cells (A549) and other tumor cell lines. In a study evaluating a series of hydrazide-hydrazone derivatives, compounds related to this compound showed significant inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells. Some derivatives outperformed the reference compound doxorubicin in terms of efficacy .

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | A549 | 75% | |

| Hydrazone Derivative | MCF-7 | 85% | |

| Hydrazone Derivative | NCI-H460 | 80% |

Antimicrobial Properties

This compound and its derivatives have also been explored for their antimicrobial activities. Various studies indicate that these compounds exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics .

Biochemical Applications

The biochemical interactions of this compound are crucial for its functionality in cellular processes.

Enzyme Interaction

This compound has been shown to interact with enzymes involved in cellular metabolism, influencing pathways related to cancer progression. Its mechanism includes enzyme inhibition and modulation of gene expression, which can lead to altered cellular responses in cancer cells .

Cellular Effects

Studies indicate that this compound affects cell signaling pathways, potentially leading to apoptosis in cancerous cells. The compound's ability to act as an oxygen scavenger further enhances its protective role against oxidative stress in cellular environments.

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in various industrial processes.

Synthesis of Other Compounds

This compound serves as a precursor for synthesizing other hydrazone derivatives, which are valuable in pharmaceuticals and agrochemicals. Its reaction with different reagents leads to the formation of compounds with enhanced biological activities .

Corrosion Inhibition

The compound has been studied for its potential use as a corrosion inhibitor in metal surfaces due to its ability to form protective oxide films when interacting with metals.

Case Study 1: Antitumor Evaluation

A recent study synthesized several hydrazone derivatives from this compound and evaluated their antitumor properties against various human cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutic agents, suggesting a new avenue for cancer treatment development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against common pathogens. The study concluded that specific modifications to the compound's structure significantly improved its antibacterial activity, highlighting its potential as a lead compound for antibiotic development .

特性

IUPAC Name |

oxane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFYOJKEXXUGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-14-0 | |

| Record name | oxane-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。